Potassium trifluoro[(4-fluorophenyl)methyl]boranuide
Overview
Description
Potassium trifluoro[(4-fluorophenyl)methyl]boranuide (KFMB) is an organic compound that has been used in a variety of scientific research applications. KFMB is a boron-containing compound, which has been shown to have a number of biochemical and physiological effects. It is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Synthesis Analysis
This compound is applied in Suzuki Cross-Coupling using organotrifluoroborates as potent boronic acid surrogates . The elemental analysis of a similar compound, Potassium 4-fluorophenyltrifluoroborate, shows Carbon: 33.53-37.82% (Theory 35.68%) and Potassium: 18.19-20.52% (Theory 19.36%) .Chemical Reactions Analysis
This compound is used in a variety of scientific research applications. It is used in Suzuki Cross-Coupling reactions . Trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .Scientific Research Applications
The Carcinogenicities of Derivatives of Fluorene and Biphenyl
A study by Miller et al. (1962) explored the carcinogenic activities of various fluorene derivatives, including monofluoro derivatives of 2-acetylaminofluorene (AAF), in rats. The carcinogenic activities were compared to AAF and found to possess similar carcinogenic activity as AAF in multiple tissues. The study implies that the aromatic ring positions in AAF are not sites of covalent bond formation essential for carcinogenesis by this amide, highlighting the significant role of N-hydroxylation of AAF in its carcinogenic process. Various other fluorene derivatives were also evaluated for their carcinogenic potential (E. Miller, T. Fletcher, A. Margreth, J. Miller, 1962).
Interaction with Mitochondrial Bioenergetics
Mitochondrial Bioenergetics during Exposure to Perfluidone
A study by Olorunsogo and Malomo (1984) investigated the impact of perfluidone, a fluorinated arylalkylsulphonamide, on mitochondrial bioenergetics in rats. The findings reveal that exposure to perfluidone induced several dose-dependent features in isolated liver mitochondria, such as increased state-4 respiration, release of respiratory control by ADP, and reduced ADP/O ratios. These features are qualitatively similar to the classical protonophore FCCP, suggesting that perfluidone's permeation of the inner mitochondrial membrane is accompanied by a movement of protons into the matrix, thereby affecting ATP synthesis and ion transport (O. Olorunsogo, S. O. Malomo, 1984).
Applications in Medical Imaging
Preparation of Four Fluorine-18-labeled Estrogens
Kiesewetter et al. (1984) synthesized four fluorine-18-labeled estrogens, which were prepared using displacement reactions with reactive trifluoromethane sulfonate precursors and F-18 fluoride ion. These fluoroestrogens demonstrated high affinity for the estrogen receptor and exhibited high selectivity uptake by target tissues, such as the uterus, in immature female rats. The uptake process involved an estrogen-specific binder of limited capacity, as indicated by the suppressive effect of coadministered unlabeled estradiol on target tissue uptake (D. Kiesewetter, M. Kilbourn, S. Landvatter, D. Heiman, J. Katzenellenbogen, M. Welch, 1984).
Potential in Treatment of Attention Deficit/Hyperactivity Disorder
The KCNH3 Inhibitor ASP2905
Takahashi et al. (2018) investigated a compound identified as N-(4-fluorophenyl)-N'-phenyl-N"-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine (ASP2905), a potent and selective inhibitor of the potassium voltage-gated channel subfamily H member 3 (KCNH3). The study highlighted the potential of ASP2905 in the treatment of attention deficit/hyperactivity disorder (ADHD), showing that it improved latent learning ability in mice and increased neurotransmitter efflux in the medial prefrontal cortex. ASP2905's neurochemical and neurophysiological profiles, as well as its effect on cognitive function focusing on attention, suggest it as a promising candidate for ADHD treatment (Shinji Takahashi, M. Ohmiya, Sokichi Honda, K. Ni, 2018).
Safety and Hazards
Properties
IUPAC Name |
potassium;trifluoro-[(4-fluorophenyl)methyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4.K/c9-7-3-1-6(2-4-7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQLQMOKLNBMOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=C(C=C1)F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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